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molecular formula C10H9BrN2O B8293556 4-((Bromoacetyl)amino)benzyl cyanide

4-((Bromoacetyl)amino)benzyl cyanide

Cat. No. B8293556
M. Wt: 253.09 g/mol
InChI Key: BOTQPGVEFDHAAH-UHFFFAOYSA-N
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Patent
US05741926

Procedure details

To a solution of 4-aminobenzyl cyanide (4 g, 0.03 mol) in anhydrous DMF (20 mL) and anhydrous dioxane (20 mL) in a 3-necked flask, fitted with magnetic stirrer and a constant additional funnel, was added, dropwise, bromoacetyl bromide (6.12 g, 2.7 mL, 100 mol %) while keeping the internal temperature between 0° C. and 2° C. After the addition was completed (~25 min), the reaction mixture was stirred overnight at rt. The reaction mixture was diluted with water (100 mL) and then the yellow crystalline compound which precipitated was filtered, washed sequentially with 5% HBr (100 mL) and water (200 mL), and then dried in a vacuum oven at 40°-45° C., affording 5.0 g (66%) of the title compound: mp 129°-131° C.; 1H NMR (DMSO-d6) δ10.46 (s, 1H , NH), 7.60 (d, 2H, J=8.4), 7.31 (d, 2H, J=8.8), 4.04 (s, 2H), 3.98 (s, 2H): 13C NMR (DMSO-d6) δ164.82; 137.99; 128.60; 126.42; 119.61; 30.30; 21.82; MS (EI, m/z) 252 (M+). HRMS (EI) calcd for C10H9N2OBr 251.9898, found 251.9882.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[Br:11][CH2:12][C:13](Br)=[O:14]>CN(C=O)C.O1CCOCC1.O>[Br:11][CH2:12][C:13]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1)=[O:14]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=CC=C(CC#N)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the internal temperature between 0° C. and 2° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(~25 min)
CUSTOM
Type
CUSTOM
Details
the yellow crystalline compound which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed sequentially with 5% HBr (100 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40°-45° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)NC1=CC=C(CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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